Ethyl 3-octenoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1117-65-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl oct-3-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
BCMYNNIPTQUKAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC(=O)OCC |
density |
0.881-0.887 |
Other CAS No. |
69668-87-7 1117-65-3 |
physical_description |
Colourless liquid; Tropical fruity aroma |
solubility |
Insoluble in water; soluble in most organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Isomerism and Stereochemical Considerations
(E) and (Z) Isomers: Characterization and Relative Abundance
The double bond at the C3-C4 position in ethyl oct-3-enoate restricts rotation, giving rise to two geometric isomers: (E)-ethyl oct-3-enoate (trans) and (Z)-ethyl oct-3-enoate (cis). These isomers possess distinct physical and spectral properties.
The (E)-isomer is characterized by the substituent groups on the double bond being on opposite sides, while in the (Z)-isomer, they are on the same side. This geometric difference influences their molecular packing and, consequently, their physical properties. Spectroscopic methods are crucial for their differentiation. While specific NMR and IR data are not detailed in the provided search results, general principles of spectroscopy for alkenes would apply, with the coupling constants of the vinylic protons in ¹H NMR being a key differentiator.
Commercially available ethyl oct-3-enoate is typically sold as a mixture of both isomers. The relative abundance can vary, but a common composition consists of 60-90% of the (E)-isomer and 10-40% of the (Z)-isomer.
Table 1: Properties of Ethyl oct-3-enoate Isomers
| Property | (E)-ethyl oct-3-enoate | (Z)-ethyl oct-3-enoate |
|---|---|---|
| Synonym | Ethyl trans-3-octenoate | Ethyl cis-3-octenoate |
| Molecular Formula | C₁₀H₁₈O₂ nih.gov | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol nih.gov | 170.25 g/mol |
| CAS Number | 26553-47-9 nih.gov | 69668-87-7 |
This table is generated based on available data and general chemical principles.
Conformational Analysis of Ethyl oct-3-enoate Isomers
Two key areas of conformational freedom are:
Rotation around the C2-C(O) bond of the ester group: Esters generally exist in two planar conformations, s-trans and s-cis. The s-trans conformer, where the alkyl group of the ester is anti-periplanar to the carbonyl group, is significantly more stable for acyclic esters like ethyl oct-3-enoate due to reduced steric hindrance. imperial.ac.uk Therefore, both (E) and (Z) isomers are expected to predominantly adopt this s-trans conformation for the ester functional group. imperial.ac.uk
Rotation around the C2-C3 single bond: The conformation around the single bond adjacent to the double bond is influenced by allylic strain. This principle dictates that steric interactions between substituents on the sp² carbon (C4) and the sp³ carbon (C2) will favor specific staggered conformations. For both the (E) and (Z) isomers, the molecule will adopt conformations that minimize the steric repulsion between the bulky butyl group on C4 and the ethyl ester group on C2. The preferred conformation involves placing the largest groups in an anti or gauche relationship to avoid unfavorable eclipsing interactions. The rigid (E) or (Z) geometry of the double bond pre-determines the spatial relationship between the butyl group and the rest of the carbon chain, which in turn restricts the available low-energy conformations.
Advanced Synthetic Methodologies for Ethyl Oct 3 Enoate
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a versatile reaction for creating α,β-unsaturated carbonyl compounds by reacting an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a base catalyst. This method is well-suited for synthesizing unsaturated esters like ethyl oct-3-enoate.
Modified Condensation with Aldehydes and Malonic Acid Derivatives
This approach involves the reaction of an aldehyde, such as octanal (B89490), with a malonic acid derivative, like monoethyl malonate, in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation (if malonic acid itself is used) or directly yields the ester if a malonic ester derivative is employed. For the synthesis of ethyl oct-3-enoate, octanal would react with ethyl malonate or a related derivative. Research indicates that using malonic acid derivatives with straight-chain aldehydes can lead to the formation of (E)-alk-3-enoic acid esters with good yields and stereoselectivity psu.edu.
Catalytic Systems for Knoevenagel Reactions (e.g., Piperidinium (B107235) Acetate)
Various catalytic systems can enhance the efficiency and selectivity of the Knoevenagel condensation. Piperidinium acetate (B1210297) is frequently cited as an effective catalyst for these reactions psu.eduorganic-chemistry.orgmychemblog.comsci-hub.seresearchgate.netsu.edu.pk. When used in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures (around 100 °C), piperidinium acetate facilitates the condensation of aldehydes with malonic acid derivatives, yielding (E)-alk-3-enoic acid esters with high yields and good stereoselectivity psu.edu. Other catalysts, including amines like piperidine, ammonium (B1175870) acetate, and various ionic liquids, have also been employed organic-chemistry.orgmychemblog.comsci-hub.sepsiberg.com.
Solvent and Temperature Effects on Yield and Stereoselectivity
The choice of solvent and reaction temperature significantly impacts the yield and stereoselectivity of the Knoevenagel condensation. Polar aprotic solvents such as DMSO and DMF are often preferred for achieving high yields and stereoselectivity, particularly when combined with catalysts like piperidinium acetate at temperatures around 100 °C psu.edu. Solvent-free conditions, sometimes employing solid-supported catalysts like KF/Al₂O₃, have also been reported to provide good yields under mild conditions scielo.br. The temperature can influence the formation of specific isomers, with higher temperatures sometimes favoring the thermodynamically more stable product tandfonline.com.
Table 1: Knoevenagel Condensation Parameters for Unsaturated Ester Synthesis
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) | Reference |
| n-Octanal | Monoethyl malonate | Piperidinium acetate | DMSO/DMF | 100 | 76–82 | 90–92% (E) | psu.edu |
| Aldehyde | Ethyl phenylselenoacetate | KF/Al₂O₃ | None | Room Temp. | Good | Not specified | scielo.br |
| Aldehyde | Malonic acid | Piperidinium acetate | Pyridine | 70 | Not specified | Not specified | mychemblog.com |
Transition Metal-Catalyzed Carbonylation
Transition metal-catalyzed carbonylation offers an alternative route to synthesize esters by incorporating carbon monoxide (CO) into organic molecules. Palladium catalysis is particularly prominent in this area.
Palladium-Catalyzed Carbonylation of Unsaturated Alcohols
Palladium complexes are widely used for the carbonylation of unsaturated alcohols to produce unsaturated carboxylic acid derivatives, including esters researchgate.netuni-rostock.dencl.res.insjtu.edu.cnkfupm.edu.saresearchgate.netoup.comnii.ac.jpgoogle.comresearchgate.net. The carbonylation of allylic alcohols, for example, can yield β,γ-unsaturated esters. This process typically involves the reaction of an allylic alcohol with carbon monoxide and an alcohol (e.g., ethanol (B145695) for ethyl ester formation) in the presence of a palladium catalyst and often a ligand. For the synthesis of ethyl oct-3-enoate, a suitable unsaturated alcohol precursor containing an eight-carbon chain with a double bond at the appropriate position would be required. Research has shown that palladium-catalyzed carbonylation of allylic alcohols can be achieved under relatively mild conditions, sometimes using CO₂ as a carbonyl source or with air as a green oxidant researchgate.netoup.comrsc.org.
Ligand Effects on Regio- and Stereoselectivity in Carbonylation
The choice of ligands coordinated to the palladium center is crucial for controlling the regioselectivity (where the carbonyl group is inserted) and stereoselectivity of the carbonylation reaction uni-rostock.desjtu.edu.cnrsc.orgacs.orgacs.org. Different ligands can influence the electronic and steric environment around the palladium atom, thereby directing the reaction pathway. For instance, specific phosphine (B1218219) ligands have been shown to be critical for achieving high yields and selectivity in the carbonylation of various unsaturated substrates. Studies on palladium-catalyzed carbonylation of styrenes with aminophenols, for example, highlight how ligands like tris(4-methoxyphenyl)phosphine (B1294419) or 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane can dictate the regioselectivity of amide formation acs.org. Similarly, in the carbonylation of alkenes and alkynes, ligand design is key to controlling the formation of linear versus branched products or specific stereoisomers sjtu.edu.cnresearchgate.netrsc.org.
Table 2: Palladium-Catalyzed Carbonylation Approaches for Unsaturated Esters
| Substrate Type | Carbonyl Source | Catalyst System | Conditions | Product Type | Selectivity Aspects | Reference |
| Allylic Alcohols | CO | Pd catalyst (e.g., Pd(OAc)₂) + Ligand | Moderate pressure of CO, elevated temp. | β,γ-Unsaturated Esters | Regio- and stereoselectivity influenced by ligand | researchgate.netresearchgate.net |
| Unsaturated Alcohols | CO/CO₂ | Pd complexes | Low pressure of CO, room temp. to moderate temp. | Unsaturated Carboxylic Acids, Esters | Can be directed by CO₂ addition | oup.com |
| Alkenes | CO | Pd complexes + Ligand (e.g., N–P carbazole) | Neutral conditions, mild temp. | Thioesters, Esters | Markovnikov regioselectivity, good yields | researchgate.netrsc.org |
| 1,3-Dienes | CO | Pd catalysts | Varied | Adipates, Diesters | Selective synthesis | sjtu.edu.cn |
| Styrenes | CO | Pd catalyst + specific phosphine ligands | Varied (e.g., Acetonitrile, Butanone) | Amides | Highly ligand-controlled regioselectivity | acs.org |
Alternative Synthetic Pathways
Partial Reduction of Polyunsaturated Esters (e.g., 2,4-dienoic acids)
This method involves the selective reduction of a conjugated diene system in a precursor molecule to yield a mono-unsaturated ester. Sodium dithionite (B78146) is a reagent that has been employed for the reduction of 2,4-alkadienoic acids and their esters, typically yielding Z:E isomeric mixtures of the corresponding 3-alkenoic acids and esters in good yields researchgate.net. This approach is effective in converting polyunsaturated precursors into the desired mono-unsaturated product, ethyl oct-3-enoate, by selectively reducing the conjugated double bonds while preserving the ester functionality. The reaction can be performed in aqueous solutions or under phase transfer catalysis (PTC) conditions researchgate.net. For instance, the reduction of ethyl sorbate (B1223678) (ethyl hexa-2,4-dienoate) with sodium dithionite would yield ethyl hexa-3-enoate, illustrating the principle for a shorter chain analogue.
Deconjugation Reactions of Alpha, Beta-Unsaturated Esters
Deconjugation refers to the isomerization of an α,β-unsaturated ester to its thermodynamically less stable β,γ-unsaturated isomer. This transformation is challenging due to the inherent stability of conjugation. However, methods have been developed to achieve this, often involving specific catalytic systems or reaction conditions. For example, amidation reactions coupled with isomerization have been shown to facilitate the deconjugation of α,β-unsaturated esters to β,γ-unsaturated amides, demonstrating that the isomerization can be driven by concomitant reactions rsc.orgrsc.orgnih.gov. While direct examples for ethyl oct-3-enoate are not explicitly detailed in the search results, the principle of deconjugation of an ethyl oct-2-enoate precursor could yield ethyl oct-3-enoate. Research into alkaline isomerization of fatty acids highlights that temperature plays a critical role, with specific temperatures (e.g., 140°C) and catalysts (e.g., KOH, NaOH, NaOCH₃) influencing the efficiency and product distribution jbiochemtech.comscirp.org.
Olefination Reactions for β,γ-Unsaturated Ester Formation
Olefination reactions are powerful tools for carbon-carbon double bond formation. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is widely used for synthesizing α,β-unsaturated esters organic-chemistry.orgresearchgate.netharvard.eduorganic-chemistry.org. To synthesize β,γ-unsaturated esters, the strategy would typically involve reacting a carbonyl compound with a phosphonate (B1237965) carbanion where the carbonyl is positioned appropriately relative to the desired double bond. For example, a Wittig or HWE reaction involving a γ-oxo ester precursor with an appropriate ylide or phosphonate could lead to the formation of a β,γ-unsaturated ester. Alternatively, reactions involving ethyl dibromoacetate with aldehydes, promoted by reagents like SmI₂, can yield (E)-α,β-unsaturated esters via an aldol-type reaction followed by β-elimination organic-chemistry.org. While the direct synthesis of β,γ-unsaturated esters via olefination is less commonly detailed than α,β-unsaturated ester synthesis, specific phosphonate reagents and conditions can be tailored for Z-selectivity researchgate.net.
Strategies Involving Lithiation-Alkylation and Oxidative Cross-Couplings
Lithiation-Alkylation: This strategy typically involves the deprotonation of an ester or a related derivative to form a nucleophilic enolate, which is then reacted with an electrophile, such as an alkyl halide, in an SN2 reaction researchgate.netlibretexts.orgumn.edu. For instance, the α-alkylation of esters using lithium enolates generated with strong bases like lithium diisopropylamide (LDA) is a common method researchgate.netumn.edu. To synthesize ethyl oct-3-enoate, a precursor that allows for the introduction of the double bond at the 3-position via lithiation-alkylation would be required. This might involve functionalizing a precursor at the appropriate position to enable a directed lithiation followed by alkylation with a fragment that establishes the desired carbon chain and double bond.
Oxidative Cross-Couplings: Palladium-catalyzed oxidative cross-coupling reactions offer versatile routes for forming carbon-carbon bonds and functionalizing unsaturated systems acs.orgresearchgate.netresearchgate.net. These methods can involve the coupling of various organic fragments, often utilizing oxygen as a green oxidant acs.org. For the synthesis of unsaturated esters, palladium-catalyzed reactions such as the coupling of carboxylic acids with alkenes or alkynes, or the cross-coupling of organoboronic acids with unsaturated partners, are prominent researchgate.netresearchgate.netpnas.org. A strategy could involve the palladium-catalyzed coupling of an appropriate organometallic reagent with an unsaturated halide or vice versa, to construct the carbon skeleton of ethyl oct-3-enoate with the double bond in the desired position. For example, oxidative cross-coupling reactions involving enynones and organoboronic acids have been used to synthesize furan (B31954) derivatives and substituted dienes researchgate.net.
Chemical Reactivity and Derivatization Studies
Transformations to Value-Added Chemical Intermediates
The unique structure of ethyl oct-3-enoate enables its conversion into several important classes of organic compounds, including lactones, homoallylic alcohols, and unsaturated macrolides. psu.edu These transformations underscore its utility as a starting material in the synthesis of natural products and other high-value chemicals.
Synthesis of Lactones
β,γ-Unsaturated esters such as ethyl oct-3-enoate are recognized as versatile precursors for the synthesis of lactones. psu.edu The transformation can be achieved through various synthetic strategies, often involving intramolecular cyclization.
One common approach is halolactonization, where the double bond reacts with a halogen source (e.g., N-bromosuccinimide) and the ester carbonyl oxygen acts as an internal nucleophile. This process can lead to the formation of γ-lactones. For instance, the bromolactonization of an unsaturated ester can yield a γ-bromo-δ-lactone, which can be further transformed. nih.gov In some cases, this reaction can be followed by dehalogenation and translactonization to yield other lactone structures. nih.gov
Biocatalytic methods also offer a green alternative for lactone synthesis. nih.gov Enzymes like Baeyer-Villiger monooxygenases (BVMOs) or hydrolases can be employed for oxidative lactonizations. nih.gov Another biocatalytic route is the reductive cyclization of ketoesters, where the reduction of a keto group leads to a hydroxy ester that spontaneously cyclizes to the corresponding lactone. nih.gov While ethyl oct-3-enoate itself is not a ketoester, it can be a precursor to one through oxidation reactions.
The table below summarizes general approaches for lactone synthesis from unsaturated esters.
| Reaction Type | Reagents/Catalysts | Product Type | Ref. |
| Halolactonization | N-Bromosuccinimide (NBS), Iodine | Halogenated Lactones | nih.gov |
| Epoxidation followed by cyclization | m-CPBA, Trifluoroacetic acid | Hydroxy-γ-lactones | mdpi.com |
| Biocatalytic Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | Lactones | nih.gov |
| Biocatalytic Reduction | Keto-reductases (for keto-ester derivatives) | Lactones | nih.gov |
Preparation of Homoallylic Alcohols
Ethyl oct-3-enoate can be converted to the corresponding homoallylic alcohol, oct-3-en-1-ol. This transformation is typically achieved through the reduction of the ester functionality while preserving the carbon-carbon double bond.
A standard method for this conversion is the use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). bris.ac.uk The reaction involves the nucleophilic attack of the hydride on the ester's carbonyl carbon, leading to the alcohol after an aqueous workup. bris.ac.uk Careful control of reaction conditions, such as temperature, is crucial to prevent side reactions like the reduction of the double bond.
Other modern synthetic methods for preparing homoallylic alcohols include indium-mediated allylations in aqueous media and various transition metal-catalyzed reactions, though these are generally for building the homoallylic alcohol skeleton from smaller components rather than reducing an existing unsaturated ester. organic-chemistry.orgacs.org
The general reaction for the reduction of ethyl oct-3-enoate is presented below.
| Reactant | Reagent | Product | Ref. |
| Ethyl oct-3-enoate | Lithium Aluminum Hydride (LiAlH₄) | Oct-3-en-1-ol | bris.ac.uk |
Formation of Unsaturated Macrolides
As a β,γ-unsaturated ester, ethyl oct-3-enoate serves as a foundational structure that can be elaborated and ultimately cyclized to form unsaturated macrolides (large-ring lactones). psu.edu The synthesis of these complex molecules is a significant area of research, particularly for creating natural product analogues. nih.govresearchgate.net
The general strategy involves modifying the ethyl oct-3-enoate structure to create a long-chain ω-hydroxy acid. This is often achieved through multi-step synthetic sequences that extend the carbon chain from the ester end. Once the linear precursor is obtained, macrolactonization is performed. Common macrolactonization methods include the Yamaguchi, Shiina, or Mitsunobu reactions. researchgate.net
Another powerful technique for forming large unsaturated rings is Ring-Closing Metathesis (RCM). mdpi.comnih.gov In a typical RCM approach, a diene precursor is synthesized from the starting material. For example, the alcohol derived from ethyl oct-3-enoate (oct-3-en-1-ol) could be esterified with another unsaturated acid (like undec-10-enoic acid) to create a diene. This diene can then be cyclized using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form the unsaturated macrolide. mdpi.com The stereoselectivity (E/Z ratio) of the newly formed double bond is an important consideration in these reactions. mdpi.com
| Method | Key Reagents/Catalysts | Precursor Type | Ref. |
| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs Catalysts | Diene Ester | mdpi.comnih.gov |
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | ω-Hydroxy Acid | researchgate.net |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) | ω-Hydroxy Acid | researchgate.net |
Reactions with Diverse Reagents
The dual functionality of ethyl oct-3-enoate allows it to react with a wide array of chemical reagents. The ester group is susceptible to nucleophilic acyl substitution, while the double bond can undergo various addition reactions.
Hydrolysis: The ester can be hydrolyzed to oct-3-enoic acid under acidic or basic conditions.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst will produce a new oct-3-enoate ester.
Addition Reactions at the Double Bond: The C=C double bond can undergo hydrogenation to yield ethyl octanoate, halogenation with reagents like Br₂, or epoxidation using peroxy acids like m-CPBA.
Reactions with Organometallic Reagents: Organocuprates can potentially be used for conjugate addition, although the β,γ-position of the double bond makes this less straightforward than for α,β-unsaturated esters. psu.edu Organozinc reagents have been used in tandem reactions with related unsaturated systems. rsc.org
Cyclization with Nucleophiles: Reactions with binucleophiles can lead to the formation of heterocyclic compounds. For example, related 2-ethoxymethylidene-3-oxo esters react with reagents like 5-aminotetrazole (B145819) to form pyrimidine (B1678525) and tetrazolopyrimidine systems. beilstein-journals.org
Derivatization for Enhanced Analytical Detection and Stability
In analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve the volatility, thermal stability, and chromatographic behavior of an analyte, as well as to produce characteristic mass spectra for identification. mdpi.comresearchgate.net
For a compound like ethyl oct-3-enoate, direct derivatization is less common as it is already relatively volatile. thegoodscentscompany.com However, its hydrolysis product, oct-3-enoic acid, would require derivatization for GC-MS analysis. The carboxylic acid is typically converted to a more volatile ester (e.g., methyl ester) or a silyl (B83357) ester (e.g., trimethylsilyl (B98337) ester) using reagents like diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
Derivatization can also be used to enhance stability or create prodrugs with altered properties. researchgate.net While ethyl oct-3-enoate itself is not a drug, the principles apply. The ester group could be modified to alter its release characteristics. The double bond could also be derivatized, for example, through epoxidation or dihydroxylation, to change the molecule's polarity and reactivity. The modification of thiol groups with specific reagents to improve stability and detection in mass spectrometry is a well-established practice that highlights the importance of derivatization in complex analyses. nih.gov
The table below lists potential derivatization strategies for ethyl oct-3-enoate or its hydrolysis product.
| Analyte | Derivatization Reagent | Purpose | Ref. |
| Oct-3-enoic Acid (from hydrolysis) | BSTFA / MSTFA | GC-MS analysis (Volatility, Stability) | mdpi.comresearchgate.net |
| Oct-3-enoic Acid (from hydrolysis) | Boron trifluoride-methanol | Formation of FAME for GC analysis | researchgate.net |
| Ethyl oct-3-enoate | m-CPBA | Epoxidation (Alters polarity/reactivity) | mdpi.com |
| Ethyl oct-3-enoate | Osmium tetroxide | Dihydroxylation (Alters polarity/reactivity) | - |
Biological Occurrence and Biosynthetic Pathways
Identification in Plant Metabolomes
Ethyl oct-3-enoate is a naturally occurring volatile compound that has been identified in a variety of fruits, contributing to their distinct aroma profiles. Research has confirmed its presence in several popular tropical fruits. psu.edu
Pineapples (Ananas comosus): This compound is a known volatile constituent of pineapple, contributing to its complex and characteristic fruity scent. psu.eduthegoodscentscompany.comperflavory.comacs.org
Passion Fruit (Passiflora edulis): Ethyl oct-3-enoate is also found in passion fruit, where it plays a role in the fruit's aromatic bouquet. psu.eduthegoodscentscompany.comscielo.brthegoodscentscompany.com
Mango (Mangifera indica): The presence of ethyl oct-3-enoate has been reported in mango, adding to the fruit's rich and sweet fragrance. psu.edu
The identification of this ester in these fruits highlights its importance in the food and fragrance industries for recreating natural fruit flavors.
Role in Insect Chemical Communication Systems
Beyond its role in fruit aroma, ethyl oct-3-enoate serves as a crucial semiochemical in the animal kingdom, particularly in insect communication.
Mediterranean Fruit Fly (Ceratitis capitata): This compound is a major component of the male-produced sex pheromone of the Mediterranean fruit fly. psu.eduresearchgate.netmdpi.com The pheromone, a blend of several compounds including ethyl (E)-oct-3-enoate, geranyl acetate (B1210297), and (E,E)-α-farnesene, is released by males to attract females for mating. researchgate.netsenasica.gob.mx Studies have shown that synthetic blends mimicking the natural pheromone are effective in attracting female medflies, which is significant for developing monitoring and control systems for this agricultural pest. researchgate.netresearchgate.net
The following table details the primary components of the Mediterranean fruit fly's male-produced pheromone.
| Compound | Chemical Class | Role |
| Ethyl (E)-oct-3-enoate | Ester | Major Component, Female Attractant |
| Geranyl acetate | Ester | Major Component, Female Attractant |
| (E,E)-α-farnesene | Sesquiterpene | Major Component, Female Attractant |
| 1-Pyrroline | Imine | Volatile Component |
| Ethyl acetate | Ester | Volatile Component |
Biochemical Metabolism Pathways
Ethyl oct-3-enoate, as a fatty acid ester, is involved in several fundamental biochemical processes. foodb.cahmdb.ca
Lipid Metabolism: This compound is part of the broader lipid metabolism pathway, which encompasses the synthesis and breakdown of lipids in organisms. foodb.cahmdb.ca
Fatty Acid Metabolism: More specifically, it is involved in fatty acid metabolism, the process by which fatty acids are utilized for energy or stored. foodb.ca
Lipid Peroxidation: Ethyl oct-3-enoate can be associated with lipid peroxidation, a process involving the oxidative degradation of lipids. foodb.ca
These metabolic connections underscore the compound's integration into the core biochemical functions of living organisms.
Enzymatic Synthesis and Biotransformations
The synthesis of ethyl oct-3-enoate can be achieved through both chemical and enzymatic methods. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical routes.
Research has demonstrated the use of lipases for the synthesis of various esters. For instance, lipases are used in the transesterification of alcohols to produce enantiopure intermediates for pharmaceuticals. researchgate.net While specific studies focusing solely on the enzymatic synthesis of ethyl oct-3-enoate are not extensively detailed in the provided context, the principles of enzymatic esterification are well-established. This process typically involves the reaction of an alcohol (ethanol) with an octenoic acid in the presence of a lipase (B570770) enzyme as a catalyst.
Biotransformations, which utilize microbial or enzymatic processes to convert organic compounds, also represent a potential pathway for the synthesis of ethyl oct-3-enoate and its derivatives. These methods are valued for their stereospecificity and ability to function under mild reaction conditions.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) Techniques
Fragmentation Patterns in Electron Ionization (EI) MS Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds like ethyl oct-3-enoate. In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M•+). libretexts.orgmsu.edu This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged ions and neutral radicals. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
For ethyl oct-3-enoate (C₁₀H₁₈O₂, molecular weight: 170.25 g/mol ), the molecular ion peak is expected at m/z 170. hmdb.canist.gov The fragmentation of unsaturated esters is governed by the presence of the ester functional group, the location of the double bond, and the length of the alkyl chain. Cleavage of bonds adjacent to the carbonyl group is a common pathway for esters. libretexts.org
One of the most significant fragmentation pathways for esters is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen with subsequent cleavage of the α-β carbon-carbon bond. In ethyl oct-3-enoate (CH₃CH₂CH₂CH₂CH=CHCH₂C(=O)OCH₂CH₃), the hydrogens on carbon-4 are gamma to the carbonyl group. A McLafferty rearrangement would lead to the expulsion of a neutral butene molecule and the formation of a charged enol fragment with m/z 114.
Other prominent fragmentation patterns include cleavage of the alkyl chain and allylic cleavage, which is favored due to the stability of the resulting allylic cation. msu.edu The fragmentation of the C5-C6 bond, which is alpha to the double bond, would result in a stable allylic cation at m/z 97. The presence of an ethyl ester group often gives rise to a characteristic ethyl cation at m/z 29. libretexts.org
The table below summarizes the major expected fragmentation patterns and the corresponding m/z values for ethyl oct-3-enoate in an EI-MS analysis.
| m/z | Ion Structure/Lost Fragment | Fragmentation Pathway |
| 170 | [C₁₀H₁₈O₂]•+ | Molecular Ion (M•+) |
| 141 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ethoxy group |
| 125 | [M - OC₂H₅]⁺ | Cleavage of the C-O bond, loss of the ethoxy radical |
| 114 | [C₅H₈O₂]•+ | McLafferty Rearrangement (loss of butene) |
| 97 | [C₇H₁₃]⁺ | Allylic cleavage at C5-C6 bond |
| 57 | [C₄H₉]⁺ | Cleavage of the alkyl chain |
| 43 | [C₃H₇]⁺ | Cleavage of the alkyl chain |
| 29 | [C₂H₅]⁺ | Ethyl cation from the ester group |
This table is based on established fragmentation principles for unsaturated esters. libretexts.orgmsu.edulibretexts.orglibretexts.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An IR spectrum plots transmittance or absorbance against wavenumber (cm⁻¹), providing a unique pattern characteristic of the molecule's structure. specac.com
For ethyl oct-3-enoate, the IR spectrum is dominated by absorptions corresponding to the ester functional group and the carbon-carbon double bond. The most identifiable peak in an ester's spectrum is the strong, sharp absorption from the carbonyl (C=O) bond stretch. specac.comlibretexts.org In α,β-unsaturated esters, this band typically appears in the range of 1715–1730 cm⁻¹. acs.orgspectroscopyonline.com The conjugation with the C=C double bond lowers the frequency compared to a saturated ester.
Esters also exhibit two characteristic C-O single bond stretching vibrations. These are often referred to as the C-C-O asymmetric stretch and the O-C-C symmetric stretch. spectroscopyonline.com In addition, the spectrum will show absorptions for C-H bonds (both sp² hybridized at the double bond and sp³ hybridized in the alkyl chain) and the C=C double bond stretch. For a trans-configured double bond, a distinct out-of-plane C-H bending vibration is expected around 960-970 cm⁻¹.
The following table details the expected characteristic IR absorption bands for ethyl oct-3-enoate.
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
| ~3015 | =C-H | Stretch | Medium |
| 2850–2960 | C-H (sp³) | Stretch | Strong |
| 1720–1725 | C=O | Stretch | Strong, Sharp |
| ~1650 | C=C | Stretch | Medium-Weak |
| 1160–1210 | C-C-O | Asymmetric Stretch | Strong |
| 1030–1100 | O-C-C | Symmetric Stretch | Strong |
| 960–970 | =C-H | Out-of-plane bend (trans) | Strong |
This table is compiled from general data for unsaturated esters. libretexts.orgspectroscopyonline.comdocbrown.infomdpi.com
X-ray Diffraction (XRD) (if applicable for derivatives/solid forms of analogous compounds)
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It works by bombarding a crystal with X-rays and analyzing the resulting diffraction pattern. As ethyl oct-3-enoate is a liquid under standard conditions, XRD cannot be performed on the compound itself. However, the technique is highly applicable to solid derivatives or analogous compounds, providing invaluable structural information. researchgate.netresearchgate.net
Studies on various crystalline derivatives of unsaturated esters demonstrate the power of XRD in this context. For instance, single-crystal XRD analysis has been used to unambiguously determine the molecular conformation, including the cis/trans geometry of double bonds, in newly synthesized benzofuranone and anthracene (B1667546) derivatives. mdpi.commdpi.com Research on nitro-substituted ethyl (2E)-2-cyano-3-phenylprop-2-enoate derivatives used XRD to characterize their molecular structures and analyze the intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking, that dictate the crystal packing. researchgate.net
Therefore, if a solid derivative of ethyl oct-3-enoate were synthesized (e.g., through reaction to form a crystalline amide, or by introducing moieties that promote crystallization), XRD would be the ideal technique to:
Confirm the absolute configuration of stereocenters.
Precisely measure bond lengths and angles.
Elucidate the conformational arrangement of the molecule in the solid state.
Identify and quantify intermolecular forces that stabilize the crystal lattice. researchgate.netresearchgate.netbeilstein-journals.org
Vibrational Spectroscopy for Conformational Studies
Beyond simple functional group identification, vibrational spectroscopy (both IR and Raman) is a nuanced tool for studying the conformational landscape of flexible molecules like ethyl oct-3-enoate. banglajol.infonih.gov Unsaturated esters can exist as a mixture of different conformers (or rotamers) at room temperature, primarily arising from rotation around the C-O and C-C single bonds adjacent to the π-systems. The most studied equilibrium is between the s-trans and s-cis conformers, which describe the orientation around the C-C bond connecting the vinyl group to the carbonyl group. banglajol.info
Computational methods, particularly Density Functional Theory (DFT), are almost invariably paired with experimental vibrational spectra to perform detailed conformational analysis. memphis.edunih.govresearchgate.net Theoretical calculations can predict the vibrational frequencies and intensities for each stable conformer. By comparing these calculated spectra with the experimental IR and Raman data, researchers can assign specific spectral bands to individual conformers and estimate their relative populations and energy differences. banglajol.inforesearchgate.net
Key findings from studies on analogous esters include:
The intensity of the C=O stretching band can be sensitive to the conformational state, even if the frequency does not shift significantly. banglajol.info
Low-frequency torsional modes, typically found in the far-infrared or Raman spectra (< 200 cm⁻¹), are highly characteristic of the molecular conformation and provide direct insight into the rotational barriers. banglajol.infonih.gov
Techniques like supersonic jet expansion combined with Raman spectroscopy can be used to cool molecules to very low temperatures, effectively "freezing" them into their lowest energy conformation and simplifying complex spectra. nih.gov
For ethyl oct-3-enoate, a combined experimental and computational vibrational spectroscopy study could thus be used to determine the preferred conformation (e.g., s-cis vs. s-trans) in the gas, liquid, and solid phases and to understand the energetic landscape governing its flexibility.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties with high accuracy.
Molecular Geometry Optimization and Energy MinimizationA foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to the lowest energy state on the potential energy surface. For Ethyl oct-3-enoate, this would involve calculating key structural parameters.
Table 1: Hypothetical Optimized Geometric Parameters for Ethyl oct-3-enoate This table is for illustrative purposes only, representing the type of data that would be generated from DFT calculations. The values are not based on actual computational results.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| C=C (olefin) | ~1.34 Å | |
| C-C (single) | ~1.53 Å | |
| C=O (carbonyl) | ~1.21 Å | |
| C-O (ester) | ~1.33 Å | |
| **Bond Angles (°) ** | ||
| C=C-C | ~122° | |
| O=C-O | ~125° | |
| Dihedral Angles (°) | ||
| C-C-C=C | ~180° (for trans isomer) | |
| C-O-C=O | ~180° |
Ab Initio and Semi-Empirical Methods
Ab initio methods are computations based directly on theoretical principles without the inclusion of experimental data. While highly accurate, they are computationally expensive. Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. These methods could be used to corroborate DFT findings or to study larger systems involving Ethyl oct-3-enoate.
Molecular Dynamics and Conformational Sampling
Molecular dynamics simulations would model the physical movements of the atoms within Ethyl oct-3-enoate over time. This allows for the exploration of its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. Such simulations are vital for understanding how the molecule behaves in different environments, such as in a solution.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For Ethyl oct-3-enoate, this would involve simulating its ¹H and ¹³C NMR spectra and comparing the results to those obtained from laboratory measurements.
While the specific data for Ethyl oct-3-enoate is not currently available, the methodologies described represent the standard and powerful approaches used in modern chemistry to characterize molecules. Future research applying these computational techniques to Ethyl oct-3-enoate would be a valuable contribution to the field.
Theoretical Studies on Reaction Mechanisms and Transition States (e.g., Regio- and Stereoselectivity)
Computational chemistry provides a powerful lens for investigating the intricate details of reaction mechanisms and the factors governing selectivity in reactions involving ethyl oct-3-enoate. While specific theoretical studies exclusively focused on ethyl oct-3-enoate are limited, a wealth of computational research on analogous α,β-unsaturated esters, such as methyl acrylate (B77674) and methyl crotonate, offers significant insights into the probable behavior of ethyl oct-3-enoate in various transformations. These studies, predominantly employing Density Functional Theory (DFT), allow for the detailed examination of transition states, reaction energy profiles, and the origins of regio- and stereoselectivity.
A prominent area of theoretical investigation for α,β-unsaturated esters is their participation in cycloaddition reactions, such as [2+2] photocycloadditions, 1,3-dipolar cycloadditions, and Diels-Alder reactions. These studies are crucial for predicting reaction outcomes and designing synthetic strategies.
[2+2] Photocycloaddition Reactions:
Theoretical studies on the photochemical [2+2] cycloaddition of α,β-unsaturated esters with alkenes have elucidated the underlying mechanisms. Calculations have shown that upon photoexcitation to the triplet state, the α,β-unsaturated ester can react with an alkene, like ethylene, to form a triplet 1,4-biradical intermediate. The stability and subsequent evolution of this biradical determine the efficiency of the cycloaddition. For acyclic esters, such as methyl acrylate and methyl crotonate, theoretical calculations have indicated that the decay of the excited triplet state back to the ground state can be a competitive process with the formation of the biradical, potentially lowering the quantum yield of the cycloaddition. acs.orgresearchgate.net The potential energy barrier for the formation of the biradical intermediate is a key factor. acs.orgresearchgate.net
1,3-Dipolar Cycloaddition Reactions:
The regioselectivity of 1,3-dipolar cycloadditions involving α,β-unsaturated esters is a subject of extensive theoretical analysis. These reactions are powerful methods for constructing five-membered heterocyclic rings. wikipedia.org The outcome of these reactions is largely governed by the electronic properties of both the 1,3-dipole and the dipolarophile (the α,β-unsaturated ester).
Frontier Molecular Orbital (FMO) theory is a key theoretical tool used to predict regioselectivity. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the favored reaction pathway. For instance, in the reaction of diazomethane (B1218177) with methyl acrylate, the carbon atom of diazomethane has the largest HOMO coefficient, while the terminal olefinic carbon of methyl acrylate possesses the largest LUMO coefficient, leading to the preferential formation of the 3-carbomethoxy-pyrazoline. wikipedia.org
DFT calculations provide a more quantitative picture by determining the activation energies for the formation of different regioisomeric transition states. These calculations often align with the predictions of FMO theory and experimental observations. researchgate.net The polarity of the reaction, influenced by the electron-donating or electron-withdrawing nature of the substituents on both reactants, also plays a significant role in determining the reaction mechanism and selectivity. nih.gov
Below is a representative data table illustrating the calculated activation energies for the 1,3-dipolar cycloaddition of a generic nitrone with an α,β-unsaturated ester, showcasing how computational methods can distinguish between different regioisomeric pathways.
| Reaction Pathway | Regioisomer | Activation Energy (kcal/mol) |
|---|---|---|
| Pathway A | Ortho | 15.8 |
| Pathway B | Meta | 12.5 |
Diels-Alder Reactions:
In the context of Diels-Alder reactions, where an α,β-unsaturated ester can act as a dienophile, theoretical studies have been instrumental in understanding the endo/exo stereoselectivity. The "endo rule" is a well-known empirical observation, and computational studies have provided a theoretical basis for it. Secondary orbital interactions, which are attractive interactions between the orbitals of the diene and the substituent on the dienophile in the endo transition state, are often cited as the reason for the preference for the endo product. msu.edu
However, the degree of endo selectivity can be influenced by various factors, including steric effects and the presence of Lewis acid catalysts. DFT calculations can model these effects by computing the geometries and energies of both the endo and exo transition states. The energy difference between these two transition states directly correlates with the predicted diastereomeric ratio of the products.
The following interactive table presents hypothetical calculated transition state energies for the Diels-Alder reaction between cyclopentadiene (B3395910) and an α,β-unsaturated ester, illustrating the energetic preference for the endo pathway.
| Transition State | Relative Energy (kcal/mol) | Key Forming Bond Distances (Å) |
|---|---|---|
| Endo | 0.0 | 2.15, 2.65 |
| Exo | 1.8 | 2.18, 2.70 |
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating Ethyl oct-3-enoate from other volatile and semi-volatile compounds present in a sample. Gas chromatography, in particular, is well-suited for this purpose due to the compound's volatility.
Gas chromatography (GC) is a widely utilized technique for the analysis of volatile compounds like Ethyl oct-3-enoate. nih.gov When coupled with a Flame Ionization Detector (FID), it provides a robust and sensitive method for quantification. The FID is highly responsive to hydrocarbons and offers a wide linear range, making it ideal for analyzing the concentration of fatty acid ethyl esters in diverse matrices such as alcoholic beverages. nih.govttb.gov The retention time of Ethyl oct-3-enoate on a specific GC column is a key identifier, while the peak area is proportional to its concentration. youtube.com The selection of the appropriate capillary column, typically one with a non-polar or mid-polar stationary phase, is critical for achieving good resolution and separating the target analyte from interfering compounds. nih.gov
Table 1: Example GC-FID Parameters for Fatty Acid Ethyl Ester Analysis
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 40 °C, ramp to 240 °C at 5 °C/min, hold for 5 min |
| Detector Temperature | 280 °C |
| Injection Mode | Splitless or Split |
Note: These are typical parameters and may require optimization based on the specific application and sample matrix.
For exceptionally complex matrices where single-dimension GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. embrapa.brcopernicus.org This technique employs two columns with different stationary phases connected by a modulator. The separation from the first dimension is subjected to a second, typically faster, separation on the second column. nih.gov The result is a two-dimensional chromatogram with peaks distributed across a plane, which greatly increases peak capacity and separation of co-eluting compounds. embrapa.br When analyzing complex volatile profiles, such as those in wine or essential oils where numerous esters and other compounds are present, GCxGC can effectively isolate the Ethyl oct-3-enoate peak from potential interferences, leading to more accurate identification and quantification. embrapa.br Coupling GCxGC with a time-of-flight mass spectrometer (TOF-MS) further enhances identification capabilities. copernicus.org
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The primary goals are to extract Ethyl oct-3-enoate from the sample matrix, concentrate it, and remove interfering substances. sigmaaldrich.com
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and simple technique for extracting volatile compounds like Ethyl oct-3-enoate from liquid or solid samples. mdpi.comiu.edu In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. nih.gov The efficiency of HS-SPME is influenced by several factors, including the fiber coating material, extraction time and temperature, sample volume, and the addition of salt to the matrix. nih.govmdpi.com This technique is particularly advantageous for analyzing fatty acid ethyl esters in beverages and biological fluids. nih.govnih.gov
Table 2: Key Optimization Parameters for HS-SPME
| Parameter | Influence on Extraction Efficiency |
|---|---|
| Fiber Coating | Selection depends on analyte polarity (e.g., PDMS/DVB for a range of volatiles). |
| Extraction Temperature | Affects the vapor pressure of the analyte; higher temperatures increase volatility but can affect partitioning equilibrium. mdpi.com |
| Extraction Time | Must be sufficient to allow equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber. mdpi.com |
| Salt Addition | Increases the ionic strength of aqueous samples, which can "salt out" the analyte, increasing its concentration in the headspace. mdpi.com |
| Agitation | Facilitates the mass transfer of the analyte from the sample to the headspace. |
Solid-phase extraction (SPE) is a versatile sample cleanup and concentration technique that operates on the principle of affinity between a solid sorbent and the analyte. sigmaaldrich.com For a moderately non-polar compound like Ethyl oct-3-enoate, a normal-phase or reversed-phase SPE approach can be used. In normal-phase SPE, a polar stationary phase is used, and the sample is loaded in a non-polar solvent; elution is performed with a more polar solvent. sigmaaldrich.com This is effective for cleaning up samples dissolved in non-polar organic solvents like hexane. sigmaaldrich.com Conversely, reversed-phase SPE uses a non-polar stationary phase and is suitable for extracting analytes from aqueous samples. The choice of sorbent and solvents is critical for selectively retaining and then eluting the Ethyl oct-3-enoate while removing matrix interferences. sigmaaldrich.com
Hyphenated Techniques in Bioanalysis
In the context of bioanalysis, where sample complexity is high and analyte concentrations can be extremely low, hyphenated techniques are indispensable. These methods involve the direct coupling of a separation technique with a powerful detection technique, most commonly mass spectrometry (MS). nih.govscribd.com
The coupling of gas chromatography with mass spectrometry (GC-MS) is a definitive technique for the analysis of Ethyl oct-3-enoate in biological samples. nih.gov Following GC separation, the eluting compounds are ionized, and the resulting mass-to-charge ratio of the ions is measured. This provides not only quantitative data but also structural information, allowing for unambiguous identification of the analyte. nih.gov The use of specific internal standards, such as deuterated analogues of the target esters, can further improve the accuracy and reproducibility of quantification in complex biological matrices like meconium. nih.gov The development of such hyphenated methods is crucial for evaluating the presence of fatty acid ethyl esters as potential biomarkers in various biomedical research fields. nih.gov
Gas Chromatography-Electroantennographic Detection (GC-EAD) for Biological Activity Assessment
Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds, including ethyl oct-3-enoate, that elicit an olfactory response in insects. usgs.govscience.gov In this method, the effluent from a gas chromatograph is split into two streams. One stream goes to a conventional detector, like a Flame Ionization Detector (FID), while the other is directed over an insect's antenna, which serves as a biological detector. science.goviaea.org Any voltage changes across the antenna are recorded as an electroantennogram (EAG), indicating that the insect's olfactory receptors have detected a compound. biorxiv.orgockenfels-syntech.com
By comparing the timing of the EAG signal with the peaks from the FID, researchers can pinpoint which specific compounds in a complex mixture are biologically active. iaea.orgbiorxiv.org This technique has been instrumental in identifying insect semiochemicals, which are chemicals used for communication. science.gov For instance, research on fruit flies has utilized GC-EAD to identify specific esters that play a role in pheromone communication, leading to the identification of compounds that mediate behaviors like mating. iaea.orgpensoft.net The sensitivity of an insect's antenna to a particular compound can be assessed by comparing the area ratio of the FID and EAD responses. pensoft.net
Table 1: Example of EAD-Active Compounds Identified in Fruit Fly Pheromones
| Compound | Retention Index (RI) | Biological Activity |
| Methyl (E)-hex-3-enoate | 932 | Elicits antennal response |
| Ethyl hexanoate (B1226103) | 997 | Elicits antennal response |
| Ethyl (E)-hex-2-enoate | 1045 | Elicits antennal response |
| Ethyl (E)-oct-3-enoate | 1335 | Elicits antennal response |
| Methyl (Z)-oct-3-enoate | 1131 | Elicits antennal response |
This table is illustrative and compiles data from related studies on fruit fly volatiles. iaea.orgpensoft.net
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an analytical technique that couples the high separation capability of gas chromatography with the rapid and sensitive detection of ion mobility spectrometry. semanticscholar.orgresearchgate.net This combination allows for the effective analysis of volatile organic compounds (VOCs) in complex samples. fao.org In GC-IMS, compounds are first separated based on their boiling points and polarity in the GC column. Subsequently, the ionized molecules are separated in the IMS drift tube based on their size, shape, and charge as they move through a drift gas under the influence of an electric field. mdpi.com
Chemometric and Multivariate Data Analysis for Volatile Compound Profiling
Chemometrics and multivariate data analysis are essential tools for interpreting the complex datasets generated from the analysis of volatile compounds. These statistical methods allow for the visualization of patterns and relationships within the data, facilitating sample classification and the identification of key compounds.
Principal Component Analysis (PCA) for Data Visualization
Principal Component Analysis (PCA) is a widely used multivariate statistical technique for reducing the dimensionality of large datasets while retaining most of the original variance. In the context of volatile compound profiling, PCA can be applied to data matrices containing the concentrations of numerous compounds across multiple samples. researchgate.net The analysis transforms the original variables into a smaller set of new, uncorrelated variables called principal components (PCs). mdpi.com
By plotting the samples on a score plot of the first few principal components (e.g., PC1 vs. PC2), it is possible to visualize the similarities and differences between them. researchgate.net Samples that cluster together are more similar in their volatile profiles, while those that are far apart are more distinct. mdpi.com The corresponding loading plot reveals which volatile compounds, such as ethyl oct-3-enoate, are responsible for the observed separation between sample groups. mdpi.com PCA is frequently used in food science to differentiate fruit juices based on processing methods or to distinguish wines produced with different yeast strains. researchgate.netmdpi.com
Cluster Analysis for Sample Classification
Cluster analysis is another multivariate technique used to group samples based on the similarity of their volatile compound profiles. Hierarchical Cluster Analysis (HCA) is a common method that builds a hierarchy of clusters, often visualized as a dendrogram. nih.govresearchgate.net The dendrogram illustrates how the samples are progressively grouped, with the branch lengths representing the degree of similarity or dissimilarity between clusters.
In the analysis of volatile compounds, HCA can classify samples based on factors like fruit variety, maturation stage, or storage conditions. nih.govnih.gov For example, strawberries at different stages of ripeness can be grouped based on the changing concentrations of key esters and other volatiles. nih.gov This method provides an intuitive visualization of the relationships between samples, complementing the insights gained from PCA. By identifying clusters of samples with similar profiles, researchers can pinpoint the specific compounds, including ethyl oct-3-enoate, that characterize each group.
Q & A
Q. What are the standard synthetic routes for ethyl oct-3-enoate, and how can reaction conditions be optimized for reproducibility?
Ethyl oct-3-enoate is typically synthesized via acid-catalyzed esterification of oct-3-enoic acid with ethanol. Key variables include catalyst choice (e.g., sulfuric acid, p-toluenesulfonic acid), temperature control (60–80°C), and molar ratios of reactants. For reproducibility, monitor reaction progress using thin-layer chromatography (TLC) and optimize purification via fractional distillation or column chromatography to isolate the ester from unreacted acids/alcohols .
Q. What analytical techniques are most effective for characterizing ethyl oct-3-enoate’s purity and structural integrity?
Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies double-bond geometry (e.g., Z/E isomerism) and ester functionality. Infrared (IR) spectroscopy verifies carbonyl (C=O) and ester (C-O) bonds. Cross-reference spectral data with literature values to validate structural assignments .
Q. How can isomerism in ethyl oct-3-enoate impact its reactivity in downstream applications?
The Z (cis) and E (trans) isomers of ethyl oct-3-enoate exhibit distinct steric and electronic properties, affecting reaction kinetics in hydrogenation or oxidation studies. Use preparative GC or chiral HPLC to separate isomers, and employ computational methods (e.g., DFT) to model their electronic environments for reactivity predictions .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported catalytic efficiencies for ethyl oct-3-enoate synthesis?
Discrepancies in catalytic yields (e.g., from 0.19% to 1.15% in Fe₂(MoO₄)₃-catalyzed systems) may arise from variations in substrate purity, solvent polarity, or catalyst activation protocols. Design controlled experiments to isolate variables, and use statistical tools (e.g., ANOVA) to quantify their significance. Validate findings with replicate trials and comparative literature reviews .
Q. How can advanced spectroscopic techniques elucidate the role of ethyl oct-3-enoate in complex reaction mechanisms?
Time-resolved NMR or in-situ IR spectroscopy can track ester decomposition pathways under thermal or catalytic conditions. For example, monitor β-hydrogen elimination in transition-metal-catalyzed reactions to identify intermediates. Couple these with high-resolution mass spectrometry (HRMS) to detect transient species .
Q. What strategies improve the enantioselective synthesis of ethyl oct-3-enoate derivatives for chiral studies?
Employ asymmetric catalysis (e.g., chiral Lewis acids or organocatalysts) to control stereochemistry during esterification. Optimize solvent systems (e.g., ionic liquids) to enhance enantiomeric excess (ee). Validate results using polarimetry or chiral stationary-phase GC .
Methodological Guidance
Q. How should researchers design experiments to investigate ethyl oct-3-enoate’s stability under varying environmental conditions?
Conduct accelerated stability studies by exposing the compound to heat, light, or humidity. Use HPLC to quantify degradation products (e.g., oct-3-enoic acid) and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Document deviations from ICH guidelines for chemical stability testing .
Q. What computational tools are recommended for modeling ethyl oct-3-enoate’s interactions in supramolecular systems?
Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) predict host-guest binding affinities. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze electronic interactions in ester-based coordination complexes. Validate models with experimental crystallographic or spectroscopic data .
Q. How can systematic literature reviews address gaps in ethyl oct-3-enoate’s applications research?
Use databases like SciFinder and Reaxys to compile peer-reviewed studies, prioritizing journals with high impact factors. Apply PRISMA guidelines to screen sources, and map trends using bibliometric tools (e.g., VOSviewer). Highlight understudied areas, such as the ester’s role in green chemistry or biodegradable materials .
Data Analysis & Reporting
Q. What statistical approaches are critical for interpreting conflicting data on ethyl oct-3-enoate’s bioactivity?
Use multivariate analysis (e.g., PCA) to identify confounding variables in bioassay datasets. Apply Bayesian statistics to assess the probability of observed effects being artefactual vs. biologically significant. Transparently report confidence intervals and p-values in publications .
Q. How should researchers present raw and processed data for reproducibility in ethyl oct-3-enoate studies?
Include raw chromatograms, spectral peaks, and calibration curves in supplementary materials. For processed data, provide detailed workflows (e.g., NMR integration parameters, GC retention indices). Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
